![molecular formula C16H15ClO2 B5674767 4-propylphenyl 4-chlorobenzoate](/img/structure/B5674767.png)
4-propylphenyl 4-chlorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-propylphenyl 4-chlorobenzoate often involves base-catalyzed Claisen-Schmidt condensation reactions. For example, Salian et al. (2018) synthesized chalcone derivatives, which share some synthetic pathways with 4-propylphenyl 4-chlorobenzoate, by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones in the presence of a base (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-propylphenyl 4-chlorobenzoate and related compounds has been extensively analyzed through crystallographic studies. Gowda et al. (2008) examined the crystal structure of 4-chlorophenyl 4-chlorobenzoate, finding a dihedral angle between the two benzene rings indicative of the compound's spatial arrangement (Gowda et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving 4-propylphenyl 4-chlorobenzoate-like compounds are diverse. A study by Maki et al. (2006) on a related compound, 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, explored its catalytic efficiency in amide condensation reactions, highlighting the reactivity of chlorobenzoate derivatives (Maki et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of compounds like 4-propylphenyl 4-chlorobenzoate have been detailed in various studies. The crystallographic analysis by Gowda et al. (2008) provides insight into the compound's crystalline arrangement and potential intermolecular interactions (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-propylphenyl 4-chlorobenzoate, such as its reactivity, stability, and degradation pathways, have been the focus of several studies. For instance, the degradation pathway of chlorobenzoate compounds was explored by Arensdorf and Focht (1995), providing valuable insights into the environmental breakdown of similar compounds (Arensdorf & Focht, 1995).
properties
IUPAC Name |
(4-propylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-3-12-4-10-15(11-5-12)19-16(18)13-6-8-14(17)9-7-13/h4-11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGRSCJZBXWMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenyl 4-chlorobenzoate |
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